Ethyl 2-(pyrazin-2-YL)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

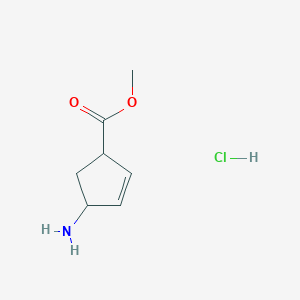

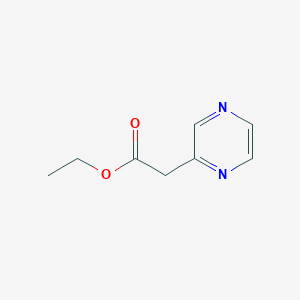

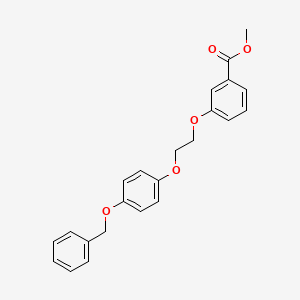

Ethyl 2-(pyrazin-2-YL)acetate is an organic compound with the CAS Number: 1060815-23-7 . It has a molecular weight of 166.18 and its IUPAC name is ethyl 2-pyrazinylacetate . It is typically stored at room temperature and appears as a yellow to brown liquid .

Molecular Structure Analysis

The InChI code for Ethyl 2-(pyrazin-2-YL)acetate is 1S/C8H10N2O2/c1-2-12-8(11)5-7-6-9-3-4-10-7/h3-4,6H,2,5H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 2-(pyrazin-2-YL)acetate is a yellow to brown liquid . It has a molecular weight of 166.18 . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Antimicrobial Agents

Ethyl 2-(pyrazin-2-yl)acetate has been utilized in the synthesis of new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives, demonstrating significant antimicrobial activity. These compounds were evaluated against common pathogenic bacteria, showing comparable activity to standard drugs like Ciprofloxacin and Tetracycline (Asif, Alghamdi, Alshehri, & Kamal, 2021).

Anticancer Activity

The compound has shown potential in the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, which exhibited distinct inhibition of the proliferation of some cancer cell lines. This suggests its applicability in developing new anticancer agents (Liu et al., 2018).

Chemoselective Synthesis

Ethyl 2-(pyrazin-2-yl)acetate has been utilized in the chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester, showcasing the synthetic versatility and chemoselectivity of this compound in producing moderate to good yields of twenty products (Pretto et al., 2019).

Material Science Applications

The compound's reactivity has been explored in the synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, leading to polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This indicates its role in developing materials with potential electronic, optical, or pharmaceutical applications (Mohareb et al., 2004).

These studies underline the versatility of Ethyl 2-(pyrazin-2-yl)acetate in synthesizing a broad array of chemical structures, offering valuable insights into its potential applications in developing new pharmaceuticals and materials. The ability to act as a precursor in various synthetic pathways highlights its importance in scientific research, with implications for future innovations in drug development and materials science.

Scientific Research Applications of Ethyl 2-(pyrazin-2-yl)acetate

1. Antimicrobial Activity

Ethyl 2-(pyrazin-2-yl)acetate has been explored for its potential in antimicrobial applications. A study synthesized derivatives of Ethyl 2-(1H-pyrazol-1-yl)acetate, which were then evaluated as antibacterial agents against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results compared favorably with standard drugs like Ciprofloxacin and Tetracycline, indicating its potential in the field of antimicrobial research (Asif et al., 2021).

2. Anticancer Properties

Research has been conducted on the alterations of the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates to understand their interaction with cellular tubulin and cytotoxic activity against experimental neoplasms in mice. This research is significant in understanding how structural changes can influence anticancer activity (Temple et al., 1989).

3. Synthesis of Novel Compounds

Ethyl 2-(pyrazin-2-yl)acetate is used in the synthesis of new compounds. For example, a study reported the synthesis of new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives using Ethyl 2-(1H-pyrazol-1-yl)acetate. These compounds' structures were characterized, highlighting the role of Ethyl 2-(pyrazin-2-yl)acetate in the development of novel chemical entities (Asif et al., 2021).

4. Chemoselective Synthesis

A study demonstrated the synthetic versatility of ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates for chemoselective synthesis. This research provides insights into the selective and targeted synthesis of complex molecules, which is crucial in pharmaceutical and chemical manufacturing processes (Pretto et al., 2019).

5. Antitumor Activity

The compound Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, synthesized from ethyl 2-chloroacetate, has shown distinct inhibition of the proliferation of some cancer cell lines. This underscores its significance in the development of new antitumor agents (Liu et al., 2018).

Mecanismo De Acción

Safety and Hazards

The safety information for Ethyl 2-(pyrazin-2-YL)acetate indicates that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking, or smoking when using this product (P270), and if swallowed: calling a poison center or doctor if feeling unwell (P301+P312) .

Propiedades

IUPAC Name |

ethyl 2-pyrazin-2-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)5-7-6-9-3-4-10-7/h3-4,6H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHSECDFTBXQLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=CN=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613383 |

Source

|

| Record name | Ethyl (pyrazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(pyrazin-2-YL)acetate | |

CAS RN |

1060815-23-7 |

Source

|

| Record name | Ethyl (pyrazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B1369980.png)

![N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1369990.png)

![3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde](/img/structure/B1369993.png)

![Amino{[4-(4-chlorophenoxy)phenyl]amino}methane-1-thione](/img/structure/B1370002.png)